3-((4,4-Difluoropiperidin-1-yl)methyl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
3-[(4,4-difluoropiperidin-1-yl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O/c11-10(12)2-5-14(6-3-10)8-9(15)1-4-13-7-9/h13,15H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNLTMHQKGUNKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CN2CCC(CC2)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,4-Difluoropiperidin-1-yl)methyl)pyrrolidin-3-ol typically involves the reaction of 4,4-difluoropiperidine with a suitable pyrrolidine derivative under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-((4,4-Difluoropiperidin-1-yl)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds. Its ability to act on various biological targets makes it a subject of interest in drug discovery.
Case Study:
A study focused on the synthesis of pyrrolidine derivatives highlighted the efficacy of compounds similar to 3-((4,4-Difluoropiperidin-1-yl)methyl)pyrrolidin-3-ol as inhibitors for specific enzymes involved in cancer pathways. The research indicated that modifications in the piperidine ring could enhance binding affinity and specificity toward target proteins .
Neuropharmacology
Research indicates that compounds with a piperidine structure can influence neurotransmitter systems. The difluoropiperidine moiety may enhance interactions with receptors involved in neuropsychiatric disorders.
Case Study:
In a study examining the effects of piperidine derivatives on serotonin receptors, it was found that modifications such as those present in this compound can lead to increased receptor affinity and altered signaling pathways . This suggests potential applications in treating mood disorders.
Enzyme Inhibition
The compound's structural features allow it to act as an inhibitor for various enzymes, particularly those involved in epigenetic regulation such as histone methyltransferases.
Data Table: Enzyme Inhibition Studies
This table summarizes findings from recent studies demonstrating the compound's inhibitory effects on key enzymes.
Synthesis of Novel Compounds
The synthesis pathways involving this compound have been explored for creating new chemical entities with enhanced biological activities.
Case Study:
A recent synthesis protocol utilized this compound as a starting material for generating a library of pyrrolidine derivatives with varied substituents aimed at optimizing biological activity against cancer cell lines .
Mechanism of Action
The mechanism of action of 3-((4,4-Difluoropiperidin-1-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropiperidine moiety may enhance its binding affinity and specificity, leading to more pronounced biological effects . The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Vicasinabin (RG7774)
Structure : (3S)-1-{5-tert-butyl-3-[(1-methyl-1H-tetrazol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-ol .
Key Differences :
Imidazopyridine CB2 Agonists
Structure : 3-(3-(Trifluoromethyl)phenyl)-1-(4,4-difluoropiperidin-1-yl)methyl)-imidazo[1,5-a]pyridine .
Key Comparisons :
- Fluorinated Motifs : Both compounds share the 4,4-difluoropiperidine group, which improves lipophilicity and resistance to oxidative metabolism.
- Activity: The imidazopyridine analog exhibits potent CB2 receptor agonism (hCB2 IC50 = 5 nM) with >500-fold selectivity over CB1, suggesting that the difluoropiperidine-pyrrolidinol scaffold may similarly target GPCRs but requires empirical validation .
- Synthetic Strategy : Unlike the target compound’s likely reductive amination steps, this class employs Suzuki-Miyaura couplings for aryl group introductions.
KDM5A JmjC Domain Inhibitor
Structure: 3-({1-[2-(4,4-Difluoropiperidin-1-yl)ethyl]-5-fluoro-1H-indazol-3-yl}amino)pyridine-4-carboxylic acid . Key Contrasts:
- Linker Flexibility: The inhibitor uses an ethyl spacer between the difluoropiperidine and indazole groups, whereas the target compound employs a methyl-pyrrolidinol bridge, which may restrict conformational flexibility.
- Target Engagement : Demonstrated binding to histone demethylase KDM5A via X-ray crystallography, highlighting the role of fluorinated piperidines in stabilizing hydrophobic interactions .
4,4-Difluoro-1-(4-methoxybenzyl)-3-methylpyrrolidin-3-ol
Structure : A pyrrolidin-3-ol derivative with 4,4-difluoro and 3-methyl substitutions .
Synthetic Insights :
- Hydroxylation Method : Synthesized via Mn-catalyzed hydroxylation of a difluoropyrrolidine precursor, differing from the alkylation strategies likely used for the target compound.
Pharmacological and Physicochemical Data Comparison
Biological Activity
3-((4,4-Difluoropiperidin-1-yl)methyl)pyrrolidin-3-ol is a chemical compound with the molecular formula . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structure, featuring a difluoropiperidine moiety, may enhance its interaction with biological targets, making it a subject of various studies.
The compound is characterized by its pyrrolidine ring and a difluoropiperidine substituent. Its synthesis typically involves the reaction of 4,4-difluoropiperidine with pyrrolidine derivatives under controlled conditions. The compound's structure is crucial for its biological activity, influencing its binding affinity to various receptors and enzymes.
The mechanism of action for this compound involves interactions with specific molecular targets. The difluoropiperidine group may enhance binding affinity and selectivity towards certain receptors or enzymes, leading to pronounced biological effects. Research indicates that compounds with similar structures can act as inhibitors of dipeptidyl peptidase IV (DPP-IV), which plays a significant role in glucose metabolism and has implications in diabetes treatment .
Enzyme Inhibition
Studies have shown that compounds structurally related to this compound exhibit enzyme inhibition properties. For instance, DPP-IV inhibitors are known to improve glycemic control by preventing the degradation of incretins like GLP-1, which enhances insulin secretion and suppresses glucagon release .
Pharmacological Applications
The compound has been investigated for various pharmacological applications, including:
- Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties that could be beneficial in treating conditions like arthritis.
- Analgesic Properties : Preliminary studies indicate that this compound may exhibit pain-relieving effects, warranting further investigation into its mechanisms.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Difluoropiperidine moiety | DPP-IV inhibition, potential anti-inflammatory effects |
| 3-(4-Methylpiperazin-1-yl)propanoic acid | Methylpiperazine group | DPP-IV inhibition |
| 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | Pyrazole ring | Limited studies on DPP-IV inhibition |
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- DPP-IV Inhibition Study : A study demonstrated that similar compounds showed significant reductions in blood glucose levels in diabetic models, indicating potential therapeutic benefits in diabetes management .
- Inflammation Model : In vitro studies indicated that derivatives of this compound could reduce pro-inflammatory cytokine production in macrophages, suggesting a role in modulating immune responses .
Q & A
Q. What are the established synthetic methodologies for 3-((4,4-Difluoropiperidin-1-yl)methyl)pyrrolidin-3-ol?
Methodological Answer: The synthesis typically involves multi-step reactions, including fluorination, nucleophilic substitution, and hydroxyl group protection/deprotection. A common approach is:
Fluorination of piperidine derivatives : Use fluorinating agents (e.g., KF in DMSO) to introduce difluoro groups into the piperidine ring .
Mannich-like reactions : Couple the fluorinated piperidine with a pyrrolidin-3-ol scaffold via a methylene bridge. This step may require catalysts like chloranil for oxidation .
Purification : Recrystallization from methanol or ethanol is often employed to isolate the final product .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
Methodological Answer:
- Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of the difluoropiperidine moiety (e.g., split signals due to coupling with fluorine) and the hydroxyl group (broad peak at ~3.5 ppm) .
- <sup>19</sup>F NMR : Verify the difluoro substitution pattern (two distinct peaks for axial/equatorial fluorines) .
- Crystallography : X-ray diffraction (XRD) can resolve stereochemistry and hydrogen-bonding networks, critical for understanding polymorph stability .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent, catalyst loading). For example, ’s split-plot design can be adapted to evaluate reaction scalability .
- In-line monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .
Q. Key Findings from Literature :
Q. What strategies address discrepancies in spectroscopic data for structural elucidation?
Methodological Answer:
- Cross-validation : Combine NMR, high-resolution mass spectrometry (HRMS), and IR to resolve ambiguities. For example, ’s retrosynthesis AI tool can predict plausible structures from fragmented data .
- Computational modeling : Density functional theory (DFT) simulations align experimental <sup>13</sup>C chemical shifts with theoretical values to confirm stereochemistry .
Case Study :
In , XRD resolved conflicting NMR data by confirming the (3R,4R) configuration of a related compound, highlighting the necessity of crystallography for chiral centers .
Q. How to design experiments to assess the compound’s stability under various conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and identify impurities using LC-MS .
- Accelerated stability protocols : Follow ICH Q1A guidelines, using Arrhenius plots to predict shelf life .
Example Experimental Design (Adapted from ):
| Factor | Levels | Response Metrics |
|---|---|---|
| Temperature | 25°C, 40°C, 60°C | % Purity loss over 30 days |
| Humidity | 60% RH, 75% RH | Hydrolysis byproduct formation |
Q. What methodologies evaluate the compound’s biological activity and mechanism of action?
Methodological Answer:
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values to existing therapeutics .
- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to enzymes/receptors (e.g., kinases implicated in proliferation) .
Key Insight :
highlights the importance of crystalline form selection, as polymorphs can exhibit 2–3x differences in bioavailability, impacting in vivo efficacy .
Q. How do stereochemical considerations influence synthesis and analysis?
Methodological Answer:
- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) or enzymatic resolution to separate enantiomers .
- VCD (Vibrational Circular Dichroism) : Differentiate enantiomers by coupling IR with circularly polarized light, validated in for similar pyrrolidine derivatives .
Data Contradiction Example :
In , (S)- and (R)-enantiomers of a related piperidine compound showed divergent bioactivity (e.g., 10x higher potency for the S-form), underscoring the need for enantiopure synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
